molecular formula C15H21N5O2 B2923866 N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide CAS No. 2223239-35-6

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide

Numéro de catalogue B2923866
Numéro CAS: 2223239-35-6
Poids moléculaire: 303.366
Clé InChI: YZXDQDRJCLHKOR-NWDGAFQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide, also known as DYRK1A inhibitor, is a synthetic compound that has gained significant attention in the scientific community due to its potential to treat various diseases.

Mécanisme D'action

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor works by binding to the ATP-binding site of this compound and inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cellular processes such as cell proliferation and differentiation. The exact mechanism of action of this compound inhibitor is still under investigation, but it is believed to involve the regulation of protein expression and phosphorylation.
Biochemical and physiological effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Down syndrome and Alzheimer's disease. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake in adipocytes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor in lab experiments is its specificity for this compound. This allows for the selective inhibition of this compound activity without affecting other kinases. However, one limitation of using this compound inhibitor is its low solubility in water, which can make it challenging to work with in certain experiments.

Orientations Futures

There are several future directions for the research on N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the potential therapeutic applications of this compound inhibitor in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the exact mechanism of action of this compound inhibitor needs to be further elucidated to fully understand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor involves several steps. The first step is the protection of the hydroxyl group in the 4-position of the oxane ring with a TBDMS group. The second step involves the reaction of the protected intermediate with 6-dimethylaminopyrimidin-4-amine in the presence of a coupling agent. The final step is the deprotection of the TBDMS group to obtain the final product. The overall yield of the synthesis is around 40%.

Applications De Recherche Scientifique

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of this compound, a protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Overexpression of this compound has been linked to several diseases, including Down syndrome, Alzheimer's disease, and cancer. Therefore, inhibition of this compound activity has been proposed as a potential treatment for these diseases.

Propriétés

IUPAC Name

N-[(3S,4S)-3-[[6-(dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-5-15(21)19-11-6-7-22-9-12(11)18-13-8-14(20(2)3)17-10-16-13/h8,10-12H,6-7,9H2,1-3H3,(H,19,21)(H,16,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDQDRJCLHKOR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCOCC1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCOC[C@H]1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.